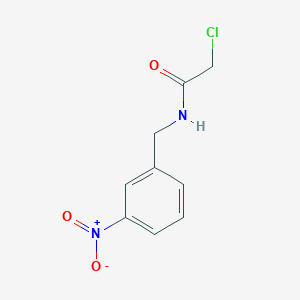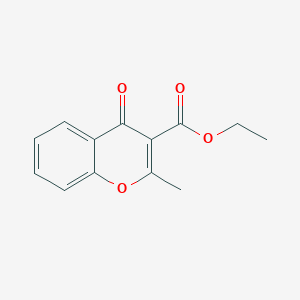
1-(2-Bromophenyl)-1-propanol
Overview
Description
Bromophenols are organic compounds that consist of hydroxyl groups and bromine atoms bonded to a benzene ring . They can be viewed as hydroxyl derivatives of bromobenzene, or as brominated derivatives of phenol .
Synthesis Analysis
Substituted 2-bromo-phenols can be synthesized by heating substituted cyclohexanones in neat diethyl dibromo-malonate at 100°C . The efficiency of this procedure and the possible mechanism have been discussed .Molecular Structure Analysis
The molecular structure of a related compound, Ethanone, 2-bromo-1-phenyl-, has been analyzed . Its molecular formula is C8H7BrO and its molecular weight is 199.045 .Chemical Reactions Analysis
Substituted 2-bromo-phenols can be synthesized by heating substituted cyclohexanones in neat diethyl dibromo-malonate at 100°C . The reaction proceeds via an efficient series of HBr eliminations to account for the loss of 2 equivalents of HBr .Physical And Chemical Properties Analysis
The physical and chemical properties of a related compound, 2-Bromo-2-methylpropane, have been analyzed . It is a liquid with a pungent odor .Scientific Research Applications
- Recent advances propose alternative catalysts, such as copper-doped CdS nanoparticles or cerium(IV) oxide nanoparticles, enhancing yields and efficiency .
Condensation and Cycloaddition Reactions
Ru(II)-Catalyzed Tandem Reactions
These applications highlight the versatility and significance of 1-(2-Bromophenyl)-1-propanol in various scientific domains. Researchers continue to explore its potential, making it an intriguing compound for future investigations . If you need further details or have additional questions, feel free to ask! 😊
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that brominated compounds like this often play a role inSuzuki–Miyaura coupling reactions , which are widely used in organic chemistry for carbon-carbon bond formation .
Mode of Action
The mode of action of 1-(2-Bromophenyl)-1-propanol is likely to involve its interaction with a metal catalyst in a Suzuki–Miyaura coupling reaction . In this process, the bromine atom on the phenyl ring could be replaced by another group, leading to the formation of a new carbon-carbon bond .
Biochemical Pathways
In the context of Suzuki–Miyaura coupling, 1-(2-Bromophenyl)-1-propanol may participate in the transmetalation step of the reaction . This is a key step in the reaction where the organic group (in this case, the 2-bromophenyl group) is transferred from boron to palladium .
Result of Action
The result of the action of 1-(2-Bromophenyl)-1-propanol would depend on the specific reaction it is involved in. In a Suzuki–Miyaura coupling reaction, it would contribute to the formation of a new carbon-carbon bond .
properties
IUPAC Name |
1-(2-bromophenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6,9,11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYHFDLFOKKDOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenyl)-1-propanol | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


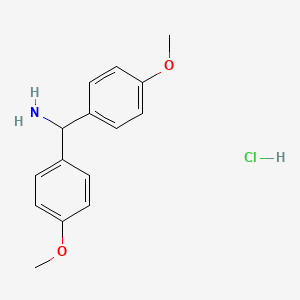
![(2S)-2-amino-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide](/img/structure/B3282022.png)

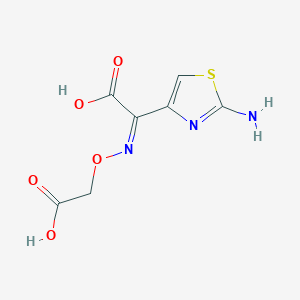
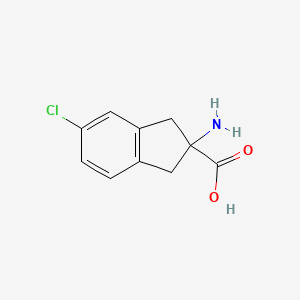


![1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine](/img/structure/B3282060.png)
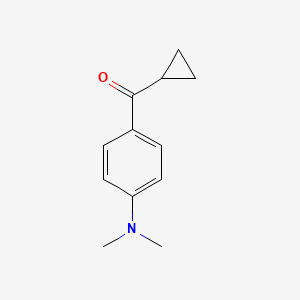
silane](/img/structure/B3282084.png)
